1,4-Di(bromomethyl)benzene-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

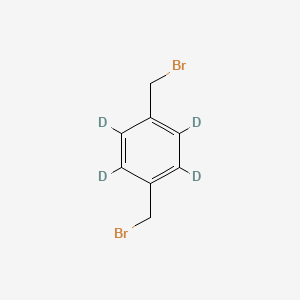

1,4-Di(bromomethyl)benzene-d4 is a deuterated derivative of 1,4-di(bromomethyl)benzene. It is a compound where the hydrogen atoms in the benzene ring are replaced with deuterium atoms (heavy hydrogen). The chemical formula for this compound is C8H4D4Br2, and it is often used in scientific research due to its unique properties .

准备方法

Synthetic Routes and Reaction Conditions

1,4-Di(bromomethyl)benzene-d4 can be synthesized through the bromination of 1,4-dimethylbenzene-d4. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced equipment to ensure the consistency and quality of the final product. The reaction is carefully monitored to maintain optimal conditions and achieve high yields .

化学反应分析

Types of Reactions

1,4-Di(bromomethyl)benzene-d4 undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products

Substitution: Products include various substituted benzene derivatives.

Oxidation: Products include terephthalic acid or 1,4-benzenedicarboxaldehyde.

Reduction: Products include 1,4-dimethylbenzene-d4.

科学研究应用

1,4-Di(bromomethyl)benzene-d4 is widely used in scientific research due to its unique properties:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

Biology: It is used in the development of radiolabeled compounds for tracing biological pathways and studying metabolic processes.

Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

作用机制

The mechanism of action of 1,4-Di(bromomethyl)benzene-d4 involves its ability to participate in various chemical reactions due to the presence of bromine atoms and deuterium. The bromine atoms act as leaving groups in substitution reactions, while the deuterium atoms provide stability and unique spectroscopic properties. The compound can interact with molecular targets through electrophilic aromatic substitution, nucleophilic substitution, and other reaction pathways .

相似化合物的比较

Similar Compounds

1,4-Dibromobenzene: Similar structure but without deuterium atoms.

1,4-Dimethylbenzene: Similar structure but with methyl groups instead of bromomethyl groups.

1,4-Di(chloromethyl)benzene: Similar structure but with chlorine atoms instead of bromine atoms.

Uniqueness

1,4-Di(bromomethyl)benzene-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in NMR spectroscopy and other analytical techniques. Additionally, the bromine atoms offer versatility in chemical reactions, allowing for the synthesis of a wide range of derivatives .

生物活性

1,4-Di(bromomethyl)benzene-d4 (CAS No. 74903-75-6) is a deuterated derivative of 1,4-Di(bromomethyl)benzene, which is primarily utilized in organic synthesis and research applications. This compound's biological activity has been explored in various contexts, particularly concerning its interaction with biological systems and potential therapeutic applications.

Structure

This compound features a benzene ring with two bromomethyl groups at the 1 and 4 positions, where the hydrogen atoms are replaced by deuterium isotopes. The molecular formula is C8H8Br2D4.

Synthesis

The synthesis of this compound typically involves the bromination of toluene derivatives followed by deuteration processes. The presence of deuterium enhances the compound's stability and alters its reactivity in biological systems.

Antimicrobial Properties

Research has indicated that halogenated compounds like 1,4-Di(bromomethyl)benzene exhibit antimicrobial properties. A study demonstrated that brominated compounds can disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis. This effect is attributed to the lipophilic nature of the brominated moieties, which facilitate interaction with lipid membranes .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, studies have shown that brominated aromatic compounds can inhibit cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, impacting their therapeutic efficacy .

Study on Antimicrobial Efficacy

A case study evaluated the antimicrobial efficacy of various brominated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to well-known antibiotics .

Enzyme Interaction Analysis

In a separate study focusing on enzyme interactions, researchers assessed the inhibitory effects of this compound on CYP450 enzymes. The findings revealed that this compound could reduce enzyme activity by up to 70% at specific concentrations, suggesting its potential as a pharmacological agent in modulating drug metabolism .

The mechanism through which this compound exerts its biological effects involves:

- Membrane Disruption : The lipophilic nature of the brominated groups allows for integration into lipid bilayers, disrupting membrane integrity.

- Enzyme Binding : The compound may bind to active sites on enzymes like CYP450s, inhibiting their function and altering metabolic pathways.

Absorption and Distribution

Following administration, this compound is rapidly absorbed into systemic circulation. Its distribution is influenced by its lipophilicity and ability to cross cellular membranes.

Metabolism

The metabolism of this compound primarily occurs via oxidative pathways mediated by cytochrome P450 enzymes. This process leads to the formation of various metabolites that may exhibit different biological activities compared to the parent compound.

Excretion

Excretion is primarily renal, with metabolites being eliminated through urine. The presence of deuterium may affect the rate of metabolism and excretion compared to non-deuterated analogs.

属性

IUPAC Name |

1,4-bis(bromomethyl)-2,3,5,6-tetradeuteriobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZMSGOBSOCYHR-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CBr)[2H])[2H])CBr)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。